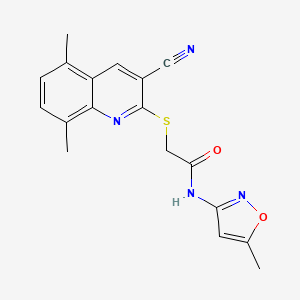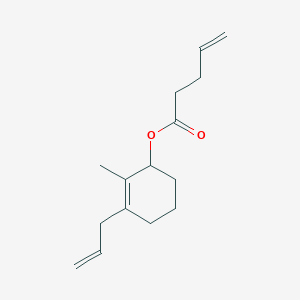![molecular formula C18H18O6S B12590084 2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid CAS No. 875935-93-6](/img/structure/B12590084.png)
2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid is a flexible dicarboxylate ligand. This compound is known for its ability to form metal-organic frameworks (MOFs) and coordination polymers due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid involves the reaction of 4-methyl-2,1-phenylene with sulfur and acetic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which 2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid exerts its effects involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, depending on the specific application. For example, in drug delivery, the compound can form stable complexes with therapeutic agents, enhancing their stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-{1,2-Phenylenebis(methylene)}bis(sulfanediyl)dibenzoic acid: Similar structure but different substituent positions.
2,2’-{2,4,6-Trimethyl-1,3-phenylene}bis(methylene)bis(oxy)dibenzoic acid: Contains additional methyl groups, affecting its reactivity and properties.
2,2’-{1,4-Phenylenebis(methylene)}bis(sulfanediyl)dinicotinic acid: Different central benzene ring position, leading to distinct structural and functional properties.
Uniqueness
2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid is unique due to its specific structural arrangement, which allows for the formation of diverse metal-organic frameworks and coordination polymers. This flexibility makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
875935-93-6 |
|---|---|
Molekularformel |
C18H18O6S |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-[2-[2-(carboxymethoxy)-5-methylphenyl]sulfanyl-4-methylphenoxy]acetic acid |
InChI |
InChI=1S/C18H18O6S/c1-11-3-5-13(23-9-17(19)20)15(7-11)25-16-8-12(2)4-6-14(16)24-10-18(21)22/h3-8H,9-10H2,1-2H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
XGQYCYWZENFFIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)SC2=C(C=CC(=C2)C)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide](/img/structure/B12590012.png)
![3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12590019.png)

![(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B12590029.png)
![4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide](/img/structure/B12590040.png)

![Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12590056.png)
![1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-](/img/structure/B12590064.png)


![6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12590081.png)
![1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene](/img/structure/B12590086.png)

![1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B12590090.png)
